1-[(2-Fluorophenyl)sulfanyl]propan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
OKTYDUGHDYCWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 2 Fluorophenyl Sulfanyl Propan 2 One
Reactivity at the Ketone Carbonyl Group
The carbonyl group in 1-[(2-Fluorophenyl)sulfanyl]propan-2-one is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent alpha-sulfanyl group can influence the electrophilicity of the carbonyl carbon, making it susceptible to a variety of addition reactions.
Nucleophilic Addition Reactions and Their Scope
Nucleophilic addition to the carbonyl carbon of this compound provides a powerful method for carbon-carbon bond formation and the introduction of new functional groups. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone functionality results in the formation of tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 2-[(2-fluorophenyl)sulfanyl]-1-methylpropan-2-ol. The scope of this reaction is broad, allowing for the introduction of various alkyl, aryl, and vinyl groups.
| Grignard Reagent (R-MgX) | Product |
| Methylmagnesium bromide | 2-[(2-Fluorophenyl)sulfanyl]-1-methylpropan-2-ol |
| Phenylmagnesium bromide | 1-[(2-Fluorophenyl)sulfanyl]-2-phenylpropan-2-ol |
| Vinylmagnesium bromide | 1-[(2-Fluorophenyl)sulfanyl]-2-vinylpropan-2-ol |
Wittig Reaction: The Wittig reaction offers a pathway to convert the carbonyl group into an alkene. This reaction involves a phosphonium (B103445) ylide, which reacts with the ketone to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. The use of different ylides allows for the synthesis of a variety of substituted alkenes.
| Wittig Ylide (Ph₃P=CHR) | Product |
| Methylenetriphenylphosphorane | 1-[(2-Fluorophenyl)sulfanyl]-2-methylprop-1-ene |
| Ethylidenetriphenylphosphorane | 2-[(2-Fluorophenyl)sulfanyl]pent-2-ene |
Reductions to Chiral Alcohol Derivatives
The reduction of the prochiral ketone in this compound to the corresponding secondary alcohol, 1-[(2-fluorophenyl)sulfanyl]propan-2-ol, is a significant transformation that generates a new stereocenter. This reduction can be achieved using various reducing agents, with the potential for stereoselective synthesis of chiral alcohols.
Hydride Reductions: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to alcohols. rsc.org These reactions typically proceed in alcoholic or ethereal solvents and result in the formation of a racemic mixture of the (R)- and (S)-enantiomers of the alcohol unless a chiral reducing agent or catalyst is used.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol | (±)-1-[(2-Fluorophenyl)sulfanyl]propan-2-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | (±)-1-[(2-Fluorophenyl)sulfanyl]propan-2-ol |
Asymmetric Reduction: The synthesis of enantiomerically enriched or pure chiral alcohols from ketones is a highly valuable process in the pharmaceutical and fine chemical industries. This can be accomplished through the use of chiral reducing agents or through biocatalytic methods employing enzymes like ketoreductases. These methods can selectively produce either the (R)- or (S)-enantiomer of 1-[(2-fluorophenyl)sulfanyl]propan-2-ol with high enantiomeric excess.
Oxidations of the Ketone Moiety to Carboxylic Acids
While ketones are generally resistant to oxidation compared to aldehydes, the methyl ketone moiety in this compound can be oxidized to a carboxylic acid under specific conditions. chemistrysteps.comlibretexts.org
Haloform Reaction: The presence of a methyl group adjacent to the carbonyl allows for the haloform reaction. Treatment with a halogen (e.g., iodine) in the presence of a base (e.g., sodium hydroxide) leads to the formation of a carboxylate and a haloform (e.g., iodoform). Subsequent acidification yields the carboxylic acid, (2-fluorophenyl)sulfanylacetic acid.
Baeyer-Villiger Oxidation: Another approach involves the Baeyer-Villiger oxidation, where a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to convert the ketone into an ester. chemistrysteps.comlibretexts.org The resulting ester, methyl (2-fluorophenyl)sulfanylacetate, can then be hydrolyzed under acidic or basic conditions to afford (2-fluorophenyl)sulfanylacetic acid.
Reactivity of the Alpha-Sulfanyl Moiety
The sulfur atom in the alpha-sulfanyl group is nucleophilic and can be readily oxidized to higher oxidation states. Furthermore, the carbon-sulfur bond can be cleaved under reductive conditions.
Oxidation of the Sulfanyl (B85325) Group to Sulfoxides and Sulfones
The sulfanyl group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone without affecting the ketone functionality, provided that appropriate oxidizing agents and reaction conditions are chosen. These oxidized derivatives are important synthetic intermediates.
Oxidation to Sulfoxide: Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide. For example, using one equivalent of an oxidant like hydrogen peroxide or m-CPBA at low temperatures can selectively yield 1-[(2-fluorophenyl)sulfinyl]propan-2-one.
Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide or m-CPBA can be used to synthesize 1-[(2-fluorophenyl)sulfonyl]propan-2-one.
| Oxidizing Agent | Product |
| 1 eq. m-CPBA | 1-[(2-Fluorophenyl)sulfinyl]propan-2-one |
| Excess H₂O₂ | 1-[(2-Fluorophenyl)sulfonyl]propan-2-one |
Desulfurization and Sulfur Extrusion Reactions
The carbon-sulfur bond in the alpha-sulfanyl moiety can be cleaved through desulfurization reactions, effectively removing the sulfur-containing group and replacing it with hydrogen atoms.
Raney Nickel Desulfurization: A common method for desulfurization is the use of Raney nickel, a finely divided, hydrogen-rich nickel catalyst. wikipedia.org Treatment of this compound with Raney nickel would lead to the reductive cleavage of the C-S bond, resulting in the formation of propan-2-one (acetone) and fluorobenzene. This reaction is a powerful tool for removing sulfur-containing auxiliaries in multi-step syntheses.
Reactions Involving Sulfur-Carbon Bond Cleavage
The bond between the sulfur atom and the adjacent sp3-hybridized carbon (the S-C(alkyl) bond) is susceptible to cleavage under various conditions, primarily reductive or oxidative. The presence of the ketone at the alpha position significantly influences this reactivity.
Reductive cleavage can be accomplished using dissolving metal reductions or other strong reducing agents. These reactions typically generate a thiol or thiolate anion and a reduced hydrocarbon fragment. For instance, treatment with samarium-based reagents has been shown to be effective for the reductive cleavage of carbon-sulfur bonds in related systems. researchgate.net
Oxidative cleavage of the C-S bond is also a feasible pathway. The reaction with oxidizing agents like hydrogen peroxide can lead to the cleavage of the carbon-sulfur bond, particularly in molecules that possess a carboxylic acid group alpha to the sulfur atom. rsc.org While the target compound has a ketone, analogous oxidative pathways could be envisioned, potentially leading to the formation of sulfoxides or sulfones as intermediates before bond scission. nih.gov Another approach involves mediation by reagents like N-chlorosuccinimide (NCS), which can facilitate the cleavage of C(sp3)–S bonds in thioethers, leading to aldehydes or dithioacetals depending on the reaction conditions and substrate. mdpi.com
| Reaction Type | Reagents | Probable Products | Reference |
| Reductive Cleavage | Samarium/Cp2TiCl2 | 2-Fluorobenzenethiol, Acetone (B3395972) | researchgate.net |
| Oxidative Cleavage | H2O2 | 2-Fluorobenzenesulfonic acid, Acetone | rsc.org |
| NCS-Mediated Cleavage | NCS, H2O | 2-Fluorobenzenethiol, Pyruvaldehyde | mdpi.com |
Reactivity of the Fluorinated Aromatic Ring
The 2-fluorophenyl group is a key site of reactivity, susceptible to electrophilic attack, nucleophilic substitution at the fluorine-bearing carbon, and metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is governed by the directing effects of the existing substituents: the fluorine atom and the propan-2-one-1-sulfanyl group [-S-CH2C(O)CH3].
Fluorine: As a halogen, fluorine is an ortho, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate arenium ion. libretexts.org However, due to its high electronegativity, it is also a deactivating group.
Sulfanyl Group (-SR): The sulfur atom also possesses lone pairs that can be donated to the ring, making the sulfanyl group an ortho, para-director and an activating group.
The combined effect of these two ortho, para-directing groups will steer incoming electrophiles to the positions ortho and para to each substituent. The primary sites for electrophilic attack on the this compound ring are predicted to be C4 (para to fluorine) and C6 (ortho to fluorine and the sulfanyl group). Steric hindrance from the adjacent sulfanyl group might reduce the reactivity of the C3 position. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.comyoutube.com
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO3, H2SO4 | 1-[(2-Fluoro-5-nitrophenyl)sulfanyl]propan-2-one |
| Bromination | Br2, FeBr3 | 1-[(5-Bromo-2-fluorophenyl)sulfanyl]propan-2-one |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-[(5-Acetyl-2-fluorophenyl)sulfanyl]propan-2-one |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the fluorine atom with a nucleophile. wikipedia.org Aryl fluorides are effective substrates for SNAr because fluorine is the most electronegative halogen, making the attached carbon atom highly electrophilic. chemistrysteps.com The reaction rate is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com
In this compound, the sulfanyl group is not strongly electron-withdrawing. However, the reaction can still proceed, particularly with strong nucleophiles or under forcing conditions. Recent studies have shown that even electron-rich or neutral aryl fluorides can undergo SNAr through a concerted mechanism, bypassing the traditional Meisenheimer intermediate, especially when catalyzed by strong bases. chemrxiv.orgnih.gov A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the fluorine atom.
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-[(2-Methoxyphenyl)sulfanyl]propan-2-one |
| Amine | Pyrrolidine | 1-[(2-Pyrrolidin-1-ylphenyl)sulfanyl]propan-2-one |
| Thiolate | Sodium thiophenoxide (NaSPh) | 1-{[2-(Phenylsulfanyl)phenyl]sulfanyl}propan-2-one |
The carbon-fluorine bond, while strong, can be activated and functionalized using palladium catalysts. rsc.org Palladium-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the position of the fluorine atom. nobelprize.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com
Aryl fluorides, particularly those with electron-deficient rings, can participate in reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). nobelprize.orgnih.govrsc.org For this compound, these reactions would allow for the introduction of diverse aryl, vinyl, or amino groups at the C2 position of the phenyl ring.
| Reaction Name | Coupling Partner | Reagents | Product Example |
| Suzuki Coupling | Phenylboronic acid | Pd(0) catalyst, Base | 1-[(Biphenyl-2-yl)sulfanyl]propan-2-one |
| Heck Coupling | Styrene | Pd(0) catalyst, Base | 1-{[2-(2-Phenylethenyl)phenyl]sulfanyl}propan-2-one |
| Buchwald-Hartwig Amination | Aniline | Pd(0) catalyst, Base | 1-{[2-(Phenylamino)phenyl]sulfanyl}propan-2-one |
Rearrangement Reactions of the Alpha-Sulfanyl Ketone Framework
The alpha-sulfanyl ketone structure is predisposed to certain types of molecular rearrangements, analogous to the well-known α-ketol rearrangement. wikipedia.orgd-nb.info These reactions typically involve the 1,2-migration of an alkyl or aryl group and are often induced by acid or base.
One potential pathway is a Favorskii-type rearrangement. If the α'-carbon (C3 of the propanone unit) is first halogenated, treatment with a base could induce a rearrangement to form a cyclopropanone (B1606653) intermediate, which would then be opened by the base to yield a carboxylic acid derivative.
Another possibility involves a Pummerer-type reaction if the sulfur atom is first oxidized to a sulfoxide. nih.gov Upon activation with an acid anhydride, a thionium (B1214772) ion intermediate could form, which might then undergo rearrangement or react with nucleophiles. While not a direct rearrangement of the starting ketone, it represents a transformation pathway of a closely related derivative. nih.gov
Mechanistic Investigations of Key Transformations
Electrophilic Aromatic Substitution: The mechanism proceeds via the attack of the aromatic π-system on the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org A weak base then removes a proton from the sp3-hybridized carbon, restoring aromaticity. libretexts.org
Nucleophilic Aromatic Substitution: The classical SNAr mechanism involves two steps: addition of the nucleophile to the carbon bearing the fluorine atom to form a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. wikipedia.orgchemistrysteps.com This is typically the rate-determining step. Alternatively, a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, may operate, particularly for less activated aryl fluorides. chemrxiv.orgnih.gov
Palladium-Catalyzed Cross-Coupling: The catalytic cycle generally begins with the oxidative addition of the C-F bond to a Pd(0) complex, forming an Ar-Pd(II)-F species. nobelprize.org This is followed by transmetalation, where the organic group from a second reagent (e.g., a boronic acid) is transferred to the palladium center. The final step is reductive elimination, where the two coupled organic groups are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
Rearrangements: The mechanism of the α-ketol rearrangement, a model for potential rearrangements in this system, involves deprotonation of the hydroxyl group (or in this case, a related intermediate) followed by a 1,2-shift of a neighboring group to the carbonyl carbon. wikipedia.orgd-nb.info This process is typically reversible and driven by the formation of a more stable product. d-nb.info
Based on the available search results, there is no specific information available in publicly accessible literature regarding theoretical and computational chemistry studies conducted on the compound this compound. Detailed research findings on its quantum chemical calculations, including molecular orbital analysis, charge distribution, and computational prediction of spectroscopic parameters, are not present in the provided search snippets. Similarly, information regarding its conformational analysis, potential energy surfaces, rotational barriers, and intermolecular interactions is absent.
Therefore, it is not possible to generate an article with the requested detailed sections and subsections based on the current information. Further research in specialized chemical databases and academic journals would be required to ascertain if such studies have been performed and published.
Theoretical and Computational Chemistry Studies on 1 2 Fluorophenyl Sulfanyl Propan 2 One
Reaction Mechanism Modeling and Transition State Characterization
Currently, there are no specific studies available that model the reaction mechanisms involving 1-[(2-Fluorophenyl)sulfanyl]propan-2-one or characterize its transition states. Such studies would be invaluable for understanding its synthesis and reactivity.
Elucidation of Rate-Determining Steps
Without experimental or computational data, the rate-determining steps for synthetic routes leading to or involving this compound cannot be definitively identified. Theoretical calculations would be required to model the energy profiles of potential reaction pathways to pinpoint the highest energy barrier, which corresponds to the rate-determining step.
Energetics and Selectivity Predictions for Synthetic Routes
Computational chemistry could predict the thermodynamics and kinetics of various synthetic strategies for this compound. By calculating the energies of reactants, products, and transition states, researchers could forecast the feasibility and selectivity (e.g., regioselectivity, stereoselectivity) of different synthetic approaches. However, no such specific predictions have been published for this compound.
Molecular Dynamics Simulations for Solvent Effects on Conformation and Reactivity
There is a lack of published molecular dynamics simulation studies investigating the influence of different solvents on the conformation and reactivity of this compound. Such simulations would provide a molecular-level understanding of how solvent molecules interact with the solute and affect its structural dynamics and chemical behavior.
Computational Approaches to Structure-Reactivity and Structure-Selectivity Relationships
While computational methods are frequently used to establish structure-activity and structure-selectivity relationships for various compounds, no specific studies have been found that apply these approaches to this compound. This type of research would involve systematically modifying the structure of the molecule in silico and calculating the resulting changes in reactivity and selectivity to build predictive models.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 2 Fluorophenyl Sulfanyl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule like 1-[(2-Fluorophenyl)sulfanyl]propan-2-one in solution. A suite of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.
Proton (¹H) NMR spectroscopy would be the first step in the structural analysis. The spectrum would be expected to show distinct signals for the protons of the methyl group (CH₃), the methylene (B1212753) group (CH₂), and the four aromatic protons on the 2-fluorophenyl ring.
Chemical Shift (δ): The chemical shifts, reported in parts per million (ppm), would indicate the electronic environment of each proton. The aromatic protons would resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The methylene protons adjacent to the sulfur atom and the carbonyl group would appear in the midfield region, while the methyl protons of the propan-2-one moiety would be found in the more upfield region of the spectrum.
Coupling Constant (J): Spin-spin coupling between adjacent non-equivalent protons would cause splitting of the signals into multiplets. The coupling constants (J values), measured in Hertz (Hz), would provide valuable information about the connectivity. For instance, the aromatic protons would exhibit characteristic ortho, meta, and para couplings. The analysis of these coupling patterns is crucial for determining the substitution pattern on the aromatic ring.
A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | Data not available | s (singlet) | N/A |
| CH₂ | Data not available | s (singlet) | N/A |
| Aromatic CH | Data not available | m (multiplet) | Data not available |
| Aromatic CH | Data not available | m (multiplet) | Data not available |
| Aromatic CH | Data not available | m (multiplet) | Data not available |
| Aromatic CH | Data not available | m (multiplet) | Data not available |
Carbon-13 (¹³C) NMR spectroscopy would be used to identify all unique carbon environments within the molecule.
¹³C NMR: A standard broadband proton-decoupled ¹³C NMR spectrum would show a single peak for each chemically distinct carbon atom. The carbonyl carbon (C=O) would be easily identifiable by its characteristic downfield chemical shift (typically δ 190-210 ppm). The aromatic carbons would appear in the δ 110-165 ppm range, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The methylene and methyl carbons would resonate at higher fields.
DEPT: DEPT experiments (DEPT-90 and DEPT-135) would be essential for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nih.govspectroscopyonline.com A DEPT-90 spectrum would only show signals for CH carbons. A DEPT-135 spectrum would display positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent. nih.govspectroscopyonline.com This information is critical for confirming the assignments made from the ¹H and ¹³C spectra.
A hypothetical data table for the ¹³C NMR and DEPT spectra is shown below.
| Carbon Assignment | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C=O | Data not available | Absent |
| C-F (Aromatic) | Data not available | Absent |
| C-S (Aromatic) | Data not available | Absent |
| CH (Aromatic) | Data not available | Positive |
| CH (Aromatic) | Data not available | Positive |
| CH (Aromatic) | Data not available | Positive |
| CH (Aromatic) | Data not available | Positive |
| CH₂ | Data not available | Negative |
| CH₃ | Data not available | Positive |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. biophysics.org Furthermore, the signal would be split into a multiplet due to coupling with the neighboring ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern. wikipedia.org
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete molecular structure by showing correlations between different nuclei. rsc.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled to each other. This would be particularly useful for confirming the connectivity of the protons within the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum identifies all carbon atoms that are directly attached to a proton. nih.gov It shows a correlation peak for each C-H bond, linking the proton chemical shift to the chemical shift of the carbon it is bonded to.
Vibrational Spectroscopy Approaches (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration (ν) of the carbonyl group (C=O).
Infrared (IR) Spectroscopy: For an aliphatic ketone, this peak is typically observed in the region of 1705-1725 cm⁻¹. libretexts.orglibretexts.org The high intensity of this peak is due to the large change in dipole moment during the C=O stretching vibration. spectroscopyonline.comspectroscopyonline.com The exact position of the peak can be influenced by the electronic effects of neighboring substituents.
Raman Spectroscopy: The C=O stretch is also observable in the Raman spectrum. While often weaker than in the IR spectrum for highly polar bonds, it can still provide complementary information. The Raman spectrum would also feature strong signals for the aromatic ring vibrations. nih.gov
A hypothetical data table for the carbonyl stretching frequency is presented below.
| Spectroscopic Method | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Infrared (IR) | Data not available | Strong | C=O Stretch |
| Raman | Data not available | Medium | C=O Stretch |
Characterization of C-F and C-S Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the C-F (aromatic) and C-S (thioether) bonds are of particular diagnostic importance.
The carbon-fluorine stretching vibration (νC-F) in aromatic compounds typically appears as a strong band in the IR spectrum, generally in the region of 1270-1100 cm⁻¹. The exact position is influenced by the substitution pattern on the aromatic ring. In the case of an ortho-substituted fluorophenyl group, this band is expected to be prominent.
The carbon-sulfur stretching vibration (νC-S) for aryl alkyl thioethers is generally weaker and appears in the fingerprint region of the IR spectrum. The stretching mode for the Ar-S bond is anticipated to be in the 710-610 cm⁻¹ range, while the alkyl C-S stretch is typically found between 785-620 cm⁻¹. These absorptions can sometimes be difficult to assign definitively due to their low intensity and the presence of other bands in this region. Raman spectroscopy can be a valuable complementary technique, as the C-S bond often produces a more intense signal in the Raman spectrum than in the IR.
| Vibrational Mode | Bond | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Notes |
|---|---|---|---|---|
| Aromatic C-F Stretch | C-F | 1270 - 1100 | Strong | Characteristic for fluorinated aromatic rings. |
| Aryl C-S Stretch | Ar-S | 710 - 610 | Weak to Medium | Part of the fingerprint region. |
| Alkyl C-S Stretch | CH₂-S | 785 - 620 | Weak to Medium | May overlap with other vibrations. |
| Carbonyl C=O Stretch | C=O | 1725 - 1705 | Strong | Characteristic of aliphatic ketones. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. mdpi.com This precision allows for the determination of the elemental formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. mdpi.com For this compound (C₉H₉FOS), the exact mass of its molecular ion [M]⁺ can be calculated by summing the exact masses of its constituent isotopes.
This high level of mass accuracy enables the confident assignment of the elemental formula C₉H₉FOS to the molecular ion peak, ruling out other potential isobaric compounds. nih.gov Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, routinely provide the mass accuracy required for such determinations. mdpi.com
| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 12.000000 | 9 | 108.000000 |
| ¹H | 1.007825 | 9 | 9.070425 |
| ¹⁹F | 18.998403 | 1 | 18.998403 |
| ¹⁶O | 15.994915 | 1 | 15.994915 |
| ³²S | 31.972071 | 1 | 31.972071 |
| Calculated Exact Mass of [M]⁺ | 184.035814 |
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. nih.govresearchgate.net The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. researchgate.net The fragmentation pathways for this compound can be predicted based on the established fragmentation behavior of ketones, thioethers, and fluorinated aromatic compounds.
Key fragmentation processes would likely include:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of the acetyl group (CH₃CO•).
Cleavage of the C-S bonds , which are relatively weak. This can lead to the formation of the 2-fluorophenylthiolate cation ([C₆H₄FS]⁺) or the propan-2-one radical cation.
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Fragmentation of the aromatic ring , though this typically requires higher energy.
The study of these fragmentation patterns provides crucial data for structural confirmation. nih.govresearchgate.netwvu.edu
| Proposed Fragment Ion Structure | Formula | m/z (Nominal) | Proposed Origin |
|---|---|---|---|
| [M - •CH₃]⁺ | C₈H₆FOS⁺ | 169 | Alpha-cleavage: loss of a methyl radical from the acetone (B3395972) moiety. |
| [C₆H₄FS]⁺ | C₆H₄FS⁺ | 127 | Cleavage of the S-CH₂ bond. |
| [M - CH₃COCH₂•]⁺ | C₆H₄FS⁺ | 127 | Cleavage of the ArS-CH₂ bond. |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43 | Alpha-cleavage: formation of the acetyl cation. |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation. researchgate.netnih.gov
Crystal Growth Methodologies
Obtaining a single crystal of sufficient size and quality is the prerequisite and often most challenging step in X-ray crystallographic analysis. For a small organic molecule like this compound, several standard methods can be employed. ufl.eduiucr.org
Slow Evaporation : This is the simplest method, involving the slow evaporation of a solvent from a saturated solution of the compound. ufl.eduufl.edu The choice of solvent is critical; an ideal solvent is one in which the compound is moderately soluble.
Vapor Diffusion : This technique involves dissolving the compound in a small amount of a relatively non-volatile solvent. ufl.edu This solution is then placed in a sealed chamber containing a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. youtube.com The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.
Slow Cooling : A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. iucr.orgufl.edu As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. This can be performed at room temperature or by moving the solution to a refrigerator or freezer. ufl.edu
The selection of appropriate solvents or solvent systems (e.g., ethanol/hexane, dichloromethane/pentane) is determined through systematic solubility testing. iucr.org
Data Collection and Refinement Protocols
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. fiveable.me The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated. nih.goviucr.org
The data collection process aims to measure the intensities of as many unique diffraction spots (reflections) as possible to ensure a complete dataset. nih.govnih.gov After data collection, the raw diffraction intensities are processed and corrected for various experimental factors. The subsequent steps are computational:
Structure Solution : The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map and a preliminary model of the molecular structure. fiveable.me
Structure Refinement : This is an iterative process where the atomic positions, thermal parameters, and other model variables are adjusted to achieve the best possible agreement between the experimentally observed diffraction data and the data calculated from the model. fiveable.me The quality of the final structure is assessed using metrics such as the R-factor (residual factor), which should ideally be as low as possible, and the completeness of the data. nih.govcancer.gov
Successful data collection and refinement yield a detailed crystallographic information file (CIF) containing the final atomic coordinates, bond lengths, angles, and other structural parameters.
Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS)
The separation and quantification of this compound, along with any potential impurities or degradation products, are paramount for its characterization. Both HPLC and GC-MS offer high resolution and sensitivity, making them the preferred methods for these analytical challenges.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary technique for the purity assessment of moderately polar to nonpolar organic compounds like this compound. The selection of a suitable stationary phase and mobile phase is crucial for achieving optimal separation.
A typical RP-HPLC method would involve a C18 or a phenyl-hexyl stationary phase, which provides effective separation for aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under these or similar conditions, this compound would be expected to elute with a characteristic retention time. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. Method validation would be essential to ensure accuracy, precision, linearity, and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC-MS analysis. This method provides not only separation and quantification but also structural information through mass spectral fragmentation patterns.
The typical setup would involve a capillary GC column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and transferred to the column. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
Illustrative GC-MS Method Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
The mass spectrometer detector provides a mass spectrum for the eluting compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation pattern serves as a fingerprint for identification. Purity assessment by GC-MS involves comparing the peak area of the target compound to the total ion chromatogram (TIC) area.
Role of 1 2 Fluorophenyl Sulfanyl Propan 2 One As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Heterocyclic Compounds
The molecular architecture of 1-[(2-Fluorophenyl)sulfanyl]propan-2-one makes it a suitable starting material for constructing heterocyclic systems, particularly those containing sulfur and fluorine. Fluorinated heterocycles are a significant class of organic compounds with growing applications in medicinal chemistry, agrochemicals, and materials science nih.gov.
The synthesis of sulfur-containing heterocycles is a field of significant interest due to the unique properties these rings impart to molecules. Cycloaddition reactions are a superior method for the stereochemically controlled synthesis of heterocycles of diverse sizes nih.gov. Compounds like this compound, possessing both a reactive ketone and a sulfur-linked aryl group, can theoretically participate in various cyclization strategies.
The development of methods for creating fluorinated sulfur heterocycles often involves cycloaddition reactions as a fundamental tool for constructing the core ring structure researchgate.net. The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of molecules in these transformations researchgate.netnih.gov. While specific examples detailing the cyclization of this compound are not extensively documented, its functional groups are amenable to reactions that form rings like thiophenes, thiazoles, or other sulfur-rich heterocycles mdpi.com. The general strategies often involve reactions where the ketone and the sulfur moiety are intramolecularly or intermolecularly engaged to form the heterocyclic scaffold mdpi.comnih.gov.
The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, including lipophilicity, metabolic stability, and bioavailability nih.gov. This "fluorine effect" is a widely used strategy in modern drug design . The 2-fluorophenyl group in this compound is a key feature that can be carried through synthetic sequences to produce fluoroaryl-substituted bioactive compounds.
This compound serves as a scaffold that can be elaborated upon to create more complex molecules with potential therapeutic applications. The ketone group can be modified through various reactions, such as aldol (B89426) condensations, reductive aminations, or Grignard reactions, to build larger molecular frameworks while retaining the important fluoroaryl moiety. These derivatizations are crucial in medicinal chemistry for exploring the structure-activity relationships of potential drug candidates.
Formation of Organometallic Complexes and Ligand Design
The sulfur atom and the electron-rich fluorophenyl ring in this compound provide potential sites for coordination with metal centers. This suggests a possible role for the compound or its derivatives as ligands in organometallic chemistry.
Transition metal catalysis is an indispensable tool in organic synthesis nih.gov. The design of effective catalysts often relies on ligands that can modulate the electronic and steric properties of the metal center. Sulfur-containing compounds are well-known for their ability to coordinate with various transition metals. The sulfide (B99878) linkage in this compound could potentially act as a Lewis basic site, donating its lone pair of electrons to a metal. This coordination could be a key step in the formation of catalytic species for a variety of organic transformations nih.govwiley-vch.de.
Metal complexes derived from ligands similar in structure to this compound could find applications in metal-mediated transformations. For instance, palladium-catalyzed reactions are widely used for forming carbon-carbon and carbon-heteroatom bonds, and the efficiency of these reactions is highly dependent on the ligand structure nih.gov. While specific applications of this particular compound in metal-mediated transformations are not detailed, its structural motifs are relevant to the design of ligands for cross-coupling reactions, hydrogenations, or other catalytic processes. The collaboration between transition metals and Lewis acidic or basic additives is a known strategy to promote desired reaction outcomes nih.gov.
In Vitro Biological Studies and Mechanistic Investigations of 1 2 Fluorophenyl Sulfanyl Propan 2 One Strictly Excluding Clinical Data
Enzyme Target Identification and In Vitro Binding Studies
There is no information available in the scientific literature regarding the specific enzyme targets of 1-[(2-Fluorophenyl)sulfanyl]propan-2-one.
Evaluation of Inhibition Kinetics Against Specific Enzymatic Pathways
Without the identification of specific enzyme targets, no studies on the inhibition kinetics of this compound have been published.
Biophysical Characterization of Ligand-Protein Interactions (e.g., SPR)
No biophysical studies, such as Surface Plasmon Resonance (SPR), have been reported to characterize the interaction between this compound and any protein targets.
Cell-Based Assays for Cellular Response Mechanisms (In Vitro)
There is a lack of published cell-based assay data for this compound.
Modulation of Specific Cellular Pathways
Research detailing the modulation of any specific cellular pathways by this compound has not been made public.
Cell Viability and Proliferation Studies in Cultured Cell Lines
There are no available reports on the effects of this compound on the viability or proliferation of any cultured cell lines.
Structure-Activity Relationship (SAR) Methodologies for Biological Function
No structure-activity relationship (SAR) studies focusing on this compound and its analogues have been published. While research exists for other compounds containing a propan-2-one or a fluorophenyl group, this information is not directly applicable to the specific chemical structure of this compound.
Design and Synthesis of Analogues for SAR Exploration
The exploration of the structure-activity relationship (SAR) of this compound necessitates the design and synthesis of a variety of structural analogues. A general synthetic route for 1-(arylsulfanyl)propan-2-ones involves the reaction of a corresponding thiophenol with chloroacetone (B47974). This straightforward nucleophilic substitution provides a versatile method for generating a library of analogues with diverse substitutions on the aryl ring.
For instance, the synthesis of the parent compound, 1-(phenylsulfanyl)propan-2-one, and its substituted derivatives can be achieved by reacting the appropriate thiophenol with chloroacetone in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile (B52724). This method allows for the systematic introduction of various functional groups onto the phenyl ring to probe their effects on biological activity.
Table 1: Representative Analogues for SAR Studies
| Compound ID | R1 | R2 | R3 | R4 | R5 |
| Target | F | H | H | H | H |
| Analogue 1 | H | H | H | H | H |
| Analogue 2 | H | F | H | H | H |
| Analogue 3 | H | H | F | H | H |
| Analogue 4 | Cl | H | H | H | H |
| Analogue 5 | H | Cl | H | H | H |
| Analogue 6 | H | H | Cl | H | H |
| Analogue 7 | Br | H | H | H | H |
| Analogue 8 | H | H | Br | H | H |
| Analogue 9 | CH₃ | H | H | H | H |
| Analogue 10 | H | H | CH₃ | H | H |
Computational SAR Modeling and Predictive Algorithms
Computational approaches are invaluable in predicting the biological activity of this compound and its analogues, thereby guiding synthetic efforts. Molecular docking simulations can be employed to predict the binding affinity and orientation of these compounds within the active site of a target protein. Such studies can elucidate key interactions, for example, between the fluorine atom or the sulfide (B99878) linkage and specific amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the analogues with their observed biological activities. Descriptors such as lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric parameters can be used to build predictive models. These models can help in identifying the key structural features that govern the potency and selectivity of this class of compounds.
Mechanistic Studies of Biological Interactions (e.g., Covalent vs. Reversible Binding in Vitro)
The propan-2-one moiety in this compound is an activated ketone group, suggesting a potential for covalent interaction with nucleophilic residues in biological targets, such as the serine in the active site of serine hydrolases. nih.gov This "serine-trap" mechanism is a known mode of action for other propan-2-one containing inhibitors. nih.gov The electrophilic carbonyl carbon of the ketone can be attacked by the hydroxyl group of a serine residue, forming a hemiketal adduct.
The nature of this binding, whether covalent and irreversible or reversible, is a critical aspect of its mechanism of action. In vitro assays, such as pre-incubation studies where the enzyme and inhibitor are mixed for a period before adding the substrate, can provide evidence for a covalent inhibition mechanism. nih.gov An increase in inhibitory potency with pre-incubation time is indicative of time-dependent, covalent bond formation. nih.gov The stability of the enzyme-inhibitor complex can be further investigated through techniques like mass spectrometry to confirm the formation of a covalent adduct.
Comparison with Related Alpha-Sulfanyl Ketone Analogues in In Vitro Biological Systems
The biological activity of this compound can be contextualized by comparing it with related alpha-sulfanyl ketone analogues. For instance, studies on structurally related β-aryl-β-mercapto ketones have demonstrated cytotoxic effects against cancer cell lines. nih.gov A series of 1,3-diphenyl-3-(phenylthio)propan-1-ones showed significant cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov
While these compounds are not direct analogues, the data suggests that the α-sulfanyl ketone scaffold can be a pharmacophore for cytotoxic activity. A direct comparison of the in vitro potency of this compound with its non-fluorinated counterpart, 1-(phenylsulfanyl)propan-2-one, as well as other halogen-substituted analogues, would be crucial to delineate the specific contribution of the 2-fluoro substituent to its biological activity. Such studies would clarify whether the fluorine atom enhances potency through electronic effects, improved binding interactions, or altered metabolic stability.
Future Research Directions and Emerging Opportunities for 1 2 Fluorophenyl Sulfanyl Propan 2 One
Development of Sustainable and Greener Synthetic Methodologies
The future synthesis of 1-[(2-Fluorophenyl)sulfanyl]propan-2-one will likely prioritize environmentally benign methods. Green chemistry principles can be applied to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. One promising approach involves the use of safer, low-cost, and eco-friendly reagents and solvents. For instance, recent advancements in the synthesis of related sulfur-containing compounds have utilized simple and scalable protocols that produce non-toxic byproducts, such as sodium and potassium salts, thus minimizing environmental impact. sciencedaily.comeurekalert.org Methodologies that employ water as a solvent or use catalytic amounts of reagents are particularly desirable. patsnap.com Exploring one-pot syntheses or multicomponent reactions could also contribute to a greener profile by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing solvent usage. nih.gov
The development of such green synthetic processes would not only be academically significant but would also enhance the compound's potential for industrial applications by making its production more economically viable and environmentally responsible. sciencedaily.comeurekalert.org
Exploration of Advanced Catalytic Transformations and Asymmetric Synthesis
The presence of a ketone and a thioether linkage in this compound opens the door for a variety of advanced catalytic transformations. The sulfur atom, for example, could be a target for oxidation to the corresponding sulfoxide (B87167) or sulfone, creating new derivatives with potentially different chemical and biological properties. The development of selective catalytic methods for such transformations would be a significant area of research.
Furthermore, the propan-2-one moiety contains a prochiral center, making the asymmetric synthesis of chiral derivatives an important research direction. rsc.org Enantiomerically enriched sulfones and related sulfur-containing chiral compounds have shown considerable importance in pharmaceutical chemistry. researchgate.net Future work could focus on developing catalytic enantioselective methods, such as those employing organocatalysis, transition-metal catalysis, or biocatalysis, to produce specific stereoisomers of this compound and its derivatives. rsc.orgsigmaaldrich.com The synthesis of enantiopure pharmaceutical intermediates and analogs has been demonstrated for related chiral sulfur compounds, highlighting the potential utility of this approach. nih.gov
Integration into Multicomponent Reaction Sequences for Complex Molecule Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to molecular complexity. nih.govmdpi.com The functional groups present in this compound make it an ideal candidate for inclusion in MCRs. The ketone group could react with amines and isocyanides in Ugi or Passerini reactions, while the aromatic ring could participate in reactions like the Povarov or Doebner synthesis. mdpi.com
By strategically designing MCRs that incorporate this compound, chemists could rapidly generate libraries of diverse and complex molecules. This approach is highly valuable in drug discovery and materials science, where the exploration of a broad chemical space is often necessary to identify compounds with desired properties. nih.gov
Deeper Computational Insights into Reactivity, Selectivity, and Intermolecular Interactions
Computational chemistry offers powerful tools to understand and predict the behavior of molecules. nih.gov For this compound, computational methods like Density Functional Theory (DFT) can be employed to gain deeper insights into its electronic structure, reactivity, and potential intermolecular interactions. Such studies can predict the most reactive sites of the molecule, guiding the design of new synthetic transformations.
Furthermore, computational modeling can elucidate the conformational preferences of the molecule and how it might interact with biological targets or other molecules in a material. For instance, understanding the non-covalent interactions, such as hydrogen bonding or halogen bonding involving the fluorine atom, could be crucial for designing new functional materials or biologically active compounds. psu.edu Computational analysis can also be used to predict spectroscopic properties, such as NMR shifts, which can aid in the characterization of new derivatives. nih.gov
Design of Novel Functional Materials Utilizing the Core Structure
The incorporation of fluorine atoms into organic molecules can impart unique properties, such as increased thermal stability, oxidative resistance, and hydrophobicity. nih.govpsu.edu These characteristics make fluorinated compounds attractive building blocks for novel functional materials. The core structure of this compound could be incorporated into polymers or other macromolecular architectures to create materials with specific properties.
For example, its integration into polymers could lead to materials with tailored refractive indices, dielectric constants, or surface properties. The thioether linkage also offers a site for coordination with metal ions, suggesting potential applications in the design of sensors or catalytic materials. The unique combination of a fluorinated aromatic ring and a flexible propanone chain could be exploited to create liquid crystals or other self-assembling systems. psu.edu
Expansion of In Vitro Biological Target Profiling and Mechanism Elucidation Beyond Current Scope
While the biological activity of this compound is not yet extensively documented, its structural features are present in various biologically active molecules. For instance, thioether and ketone moieties are found in numerous compounds with cytotoxic, antimicrobial, and anti-inflammatory properties. nih.gov The presence of a fluorophenyl group is also a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity.
Future research should involve broad in vitro screening of this compound and its derivatives against a wide range of biological targets, including various cancer cell lines, bacteria, fungi, and viruses. nih.govresearchgate.net Should any significant activity be identified, subsequent studies would need to focus on elucidating the mechanism of action. This could involve identifying the specific cellular pathways or enzymes that the compound interacts with. Such studies are crucial for the rational design of more potent and selective analogs and for understanding the therapeutic potential of this chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
